molecular formula C19H24N4O2 B2958250 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226447-00-2

2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Cat. No.: B2958250
CAS No.: 1226447-00-2
M. Wt: 340.427
InChI Key: LOASEBFPRQJZIX-UHFFFAOYSA-N
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Description

2-{[6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at the 6-position and a 4-methylpiperidin-1-yl group at the 2-position. The acetamide moiety is linked via an ether bridge to the pyrimidine ring, terminating in a phenyl group. This compound is structurally designed to optimize interactions with biological targets, particularly enzymes or receptors where the pyrimidine and piperidine moieties may confer binding specificity. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions, as inferred from related protocols .

Properties

IUPAC Name

2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-10-23(11-9-14)19-20-15(2)12-18(22-19)25-13-17(24)21-16-6-4-3-5-7-16/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOASEBFPRQJZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide (CAS Number: 1226458-45-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structure, mechanisms of action, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C22H30N4O2C_{22}H_{30}N_{4}O_{2}, with a molecular weight of approximately 382.5 g/mol . The compound features a pyrimidine ring , a piperidine moiety , and an acetamide group , which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H30N4O2
Molecular Weight382.5 g/mol
CAS Number1226458-45-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly protein kinases. These enzymes play critical roles in cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis.

In silico studies suggest that this compound may act as a kinase inhibitor, modulating specific signaling pathways involved in cancer and other diseases characterized by dysregulated kinase activity. The presence of the piperidine and pyrimidine rings enhances its binding affinity to these targets, potentially leading to therapeutic applications.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

  • Antiproliferative Activity : In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, leading to reduced cell viability in treated cultures.
  • Structure–Activity Relationship (SAR) : Studies focusing on SAR have identified key structural features that enhance biological activity, including modifications to the piperidine and pyrimidine components.

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study published in PubMed evaluated the effects of this compound on human breast cancer cells, reporting a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Another investigation assessed the compound's impact on signaling pathways in prostate cancer models, revealing its ability to inhibit the AKT/mTOR pathway, which is crucial for tumor growth .

Comparison with Similar Compounds

Trifluoromethyl-Substituted Phenyl Analog

Compound : 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide
Key Differences :

  • The phenyl group is substituted with a trifluoromethyl (-CF₃) group at the 2-position instead of an unsubstituted phenyl.
  • However, steric effects may alter binding pocket interactions compared to the parent compound .

Chloro-Methyl-Substituted Phenyl Analog

Compound : N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Key Differences :

  • Substitution with 5-chloro-2-methylphenyl introduces halogen and methyl groups.
  • Impact: The chlorine atom may engage in halogen bonding with targets, enhancing affinity. Molecular weight increases to 388.9 g/mol (vs. ~370 g/mol for the parent compound), which could affect solubility .

Modifications to the Piperidine Substituent

3-Methylpiperidin-1-yl Analog

Compound : N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Key Differences :

  • The methyl group on the piperidine ring shifts from the 4- to the 3-position.
  • Impact : Altered spatial orientation may reduce steric compatibility with hydrophobic binding pockets. The 4-methyl configuration in the parent compound likely offers better conformational alignment with planar enzyme active sites .

Methoxymethylpiperidine Analog

Compound : N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide
Key Differences :

  • Replacement of the 4-methylpiperidine with a 4-methoxymethyl group and substitution of acetamide with propionamide.
  • The propionamide chain introduces additional flexibility, which may reduce binding specificity compared to the rigid acetamide linker in the target compound .

Pyrimidine Core Modifications

Dimethoxy-Substituted Pyrimidine Analog

Compound: 2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide Key Differences:

  • The pyrimidine core is substituted with 4-chlorophenyl and 3,4-dimethoxyphenyl groups, and the acetamide is linked via an amino group.
  • Impact: Methoxy groups enhance solubility but may reduce cell permeability. The amino linkage introduces hydrogen-bonding capacity, which could improve target engagement but increase metabolic liability .

Hydroxy- and n-Butyl-Substituted Pyrimidine Analog

Compound : 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide
Key Differences :

  • The pyrimidine core includes a hydroxy group and an n-butyl chain, with a dimethylated acetamide.
  • Impact: The hydroxy group introduces polarity, favoring solubility but limiting blood-brain barrier penetration.

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